

Application Notes: Betulinic Aldehyde Oxime as a Chemical Probe for Cancer Research

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Compound of Interest

Compound Name: *Betulinic aldehyde oxime*

Cat. No.: *B12522404*

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Introduction

Betulinic aldehyde oxime is a pentacyclic triterpenoid derived from betulin, a compound abundant in the bark of birch trees.[1][2] As an oxime derivative of betulinic aldehyde, it belongs to a class of compounds that has garnered significant interest in medicinal chemistry and drug development for its potential therapeutic properties.[3] Betulinic acid, the parent compound, is a well-documented anti-cancer agent that induces apoptosis in various tumor cells, primarily through the mitochondrial pathway.[4][5] **Betulinic aldehyde oxime** is explored as a chemical probe to investigate cytotoxic mechanisms and identify potential therapeutic targets in cancer biology. It has demonstrated cytotoxic activity against hepatocellular carcinoma cells and various microbes.[1] These application notes provide an overview of its use, relevant quantitative data, and detailed protocols for its characterization in a research setting.

Key Applications

- **Induction of Apoptosis:** Used as a tool to study programmed cell death pathways in cancer cell lines.
- **Cytotoxicity Screening:** Employed in high-throughput screening assays to identify cancer cell lines susceptible to its effects.
- **Antimicrobial Research:** Investigated for its activity against various bacterial and fungal strains.[1]

Quantitative Data: Cytotoxic Activity

The following tables summarize the cytotoxic effects of **betulinic aldehyde oxime** and related compounds on various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the compound's potency in inhibiting cell growth.

Table 1: Cytotoxicity of **Betulinic Aldehyde Oxime**

Compound	Cell Line	Cell Type	IC ₅₀ (μM)
Betulinic aldehyde oxime	Huh7	Hepatocellular Carcinoma	50

[Data sourced from reference 26]

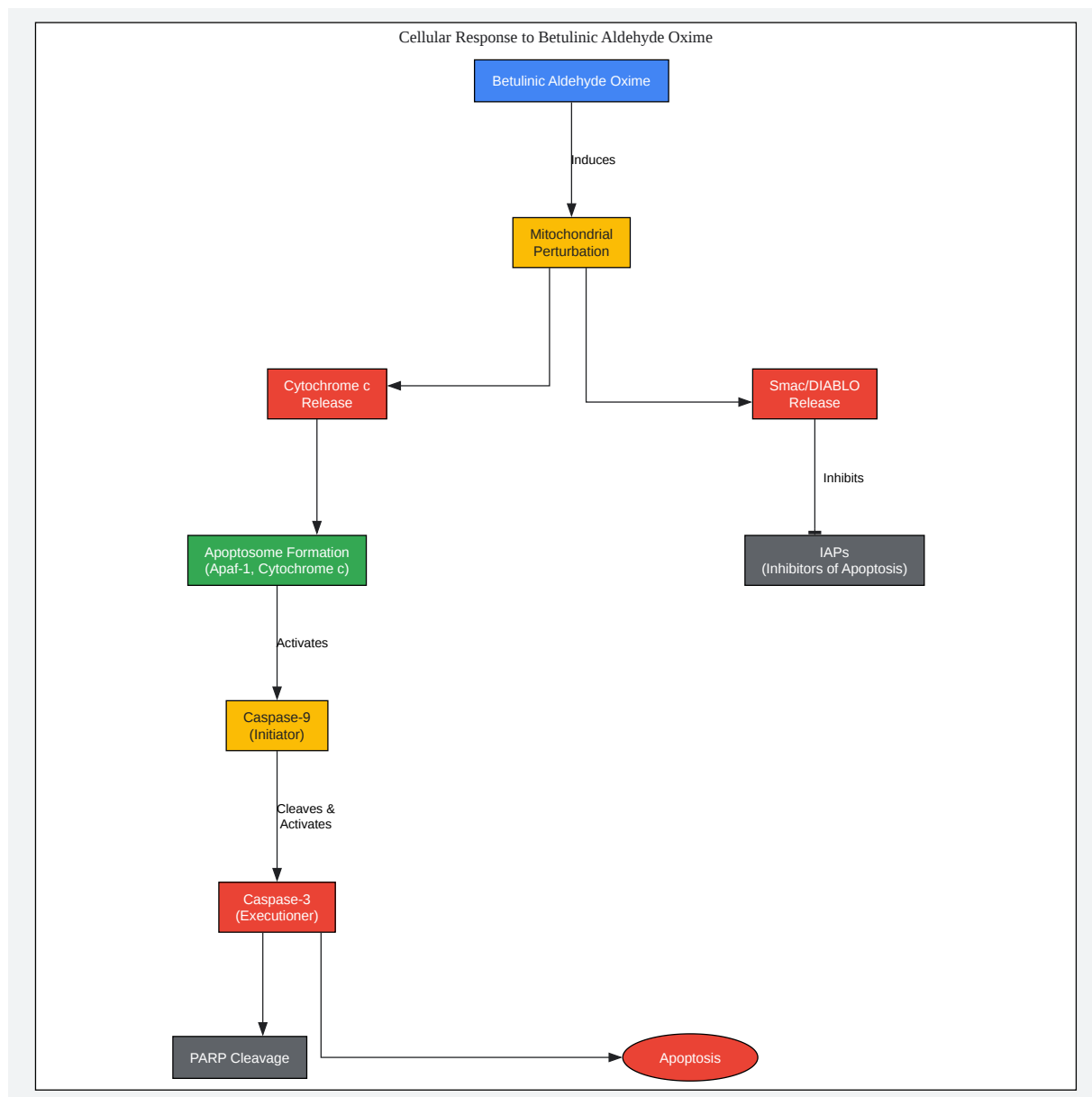
Table 2: Cytotoxicity of Related Betulinic Acid/Betulonic Acid Oximes

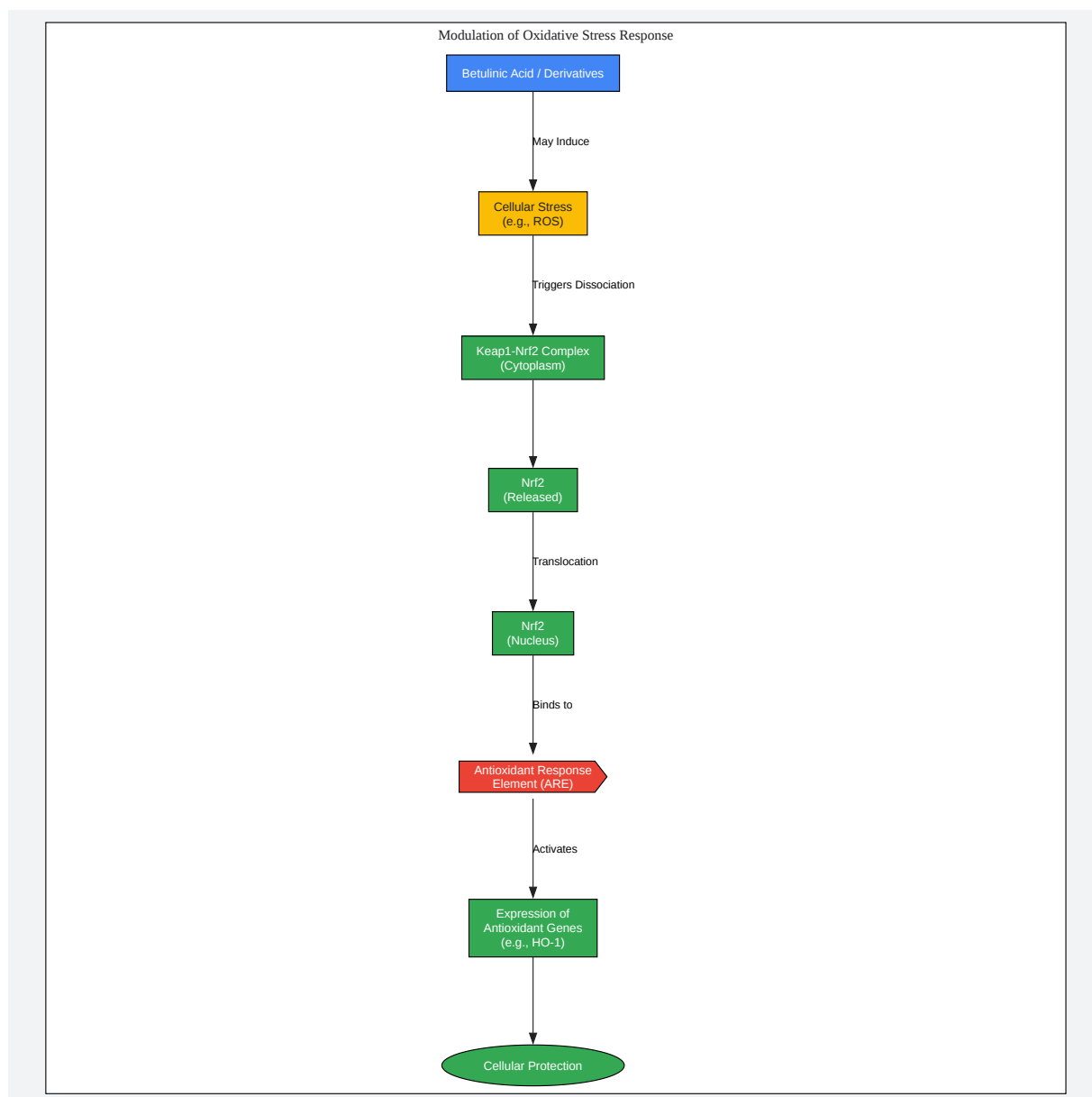
Compound	Cell Line	Cell Type	IC ₅₀ (μM)	Selectivity Index (SI)
Betulonic acid oxime	CCRF-CEM	T-lymphoblastic Leukemia	18.9 ± 1.1	2.4
Betulonic acid oxime	G-361	Malignant Melanoma	21.3 ± 2.8	2.2
Betulonic acid oxime	MCF7	Breast Adenocarcinoma	>40	-
Betulonic acid oxime	HeLa	Cervical Cancer	>40	-

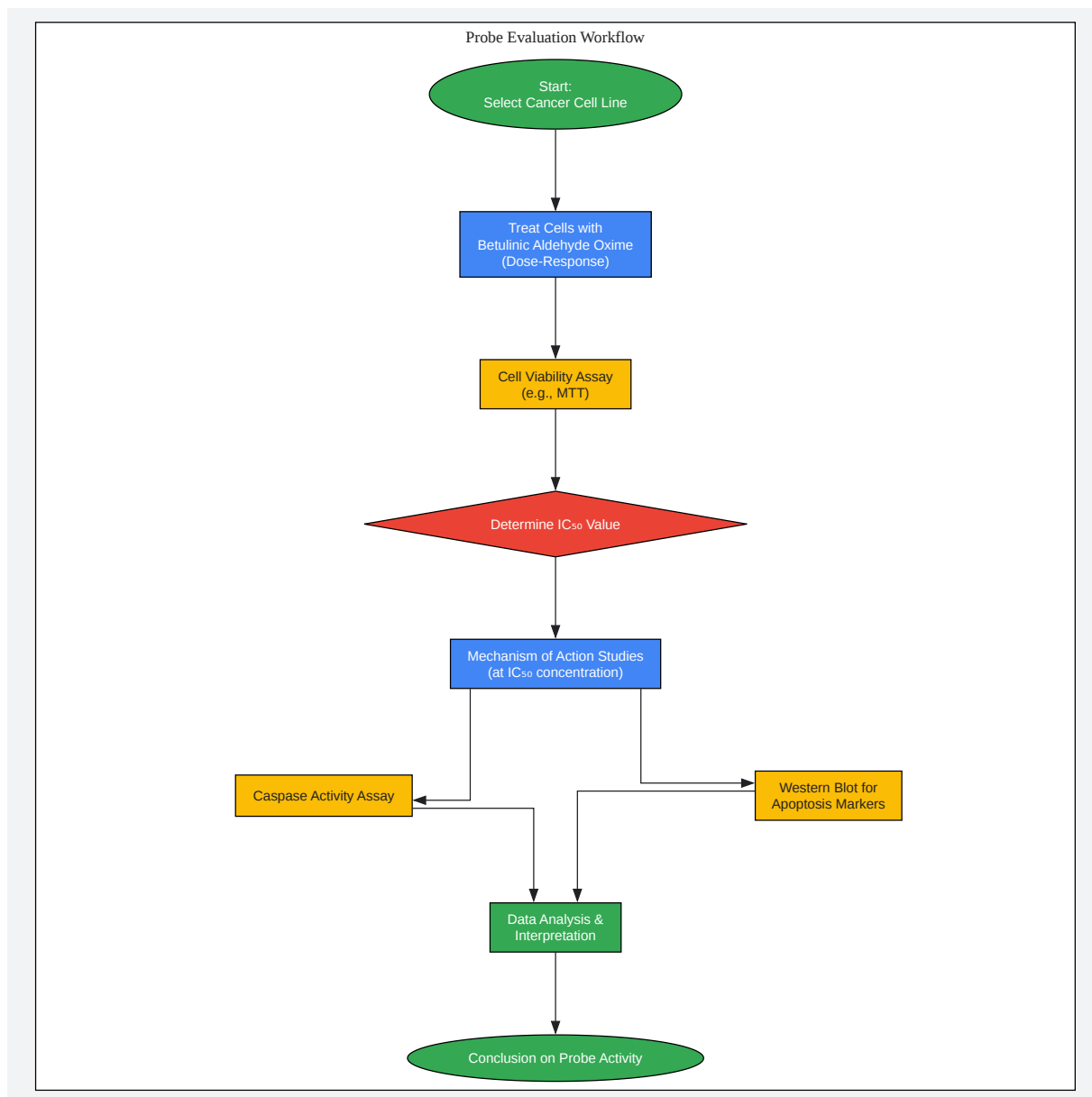
[Data sourced from references 11, 16]

Signaling Pathways and Mechanisms of Action

While the specific targets of **betulinic aldehyde oxime** are under investigation, the mechanism is presumed to be similar to that of betulinic acid, which triggers the intrinsic (mitochondrial) pathway of apoptosis.^{[4][5]} Additionally, betulinic acid has been shown to modulate oxidative stress response pathways, such as the Nrf2/Keap1 pathway.^{[6][7]}







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